Glycohyocholic acid-d4
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Overview
Description
Glycohyocholic acid-d4 is a deuterated form of glycohyocholic acid, which is a glycine-conjugated bile acid. This compound is primarily used as an internal standard in mass spectrometry for the quantification of glycohyocholic acid. The deuterium atoms in this compound replace hydrogen atoms, making it useful in various analytical applications due to its stability and distinguishable mass.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glycohyocholic acid-d4 involves the incorporation of deuterium atoms into glycohyocholic acid. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O), under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis of glycohyocholic acid can directly introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange processes. These processes are optimized for high yield and purity, ensuring that the deuterated product meets the stringent requirements for use as an internal standard in analytical applications.
Chemical Reactions Analysis
Types of Reactions: Glycohyocholic acid-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce deuterated alcohols.
Scientific Research Applications
Glycohyocholic acid-d4 has several applications in scientific research, including:
Analytical Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of glycohyocholic acid.
Biological Studies: Helps in studying bile acid metabolism and its role in various diseases, such as liver cirrhosis and metabolic disorders.
Medical Research: Investigates the effects of bile acids on cellular processes and their potential therapeutic applications.
Industrial Applications: Utilized in the development of pharmaceuticals and the study of drug metabolism.
Mechanism of Action
The mechanism of action of glycohyocholic acid-d4 involves its role as a bile acid. Bile acids are known to facilitate the emulsification and absorption of dietary fats. This compound, being a deuterated analog, mimics the behavior of natural glycohyocholic acid in biological systems, allowing researchers to track and quantify its presence and effects using mass spectrometry.
Molecular Targets and Pathways:
Farnesoid X Receptor (FXR): this compound can interact with FXR, a nuclear receptor involved in bile acid regulation.
Bile Acid Receptors: It also affects other bile acid receptors such as TGR5 and S1PR2, influencing various metabolic pathways.
Comparison with Similar Compounds
Glycohyocholic acid-d4 can be compared with other deuterated bile acids and their non-deuterated counterparts:
Glycocholic Acid-d4: Another deuterated bile acid used for similar analytical purposes.
Hyocholic Acid: The non-deuterated form of glycohyocholic acid, which serves as a natural bile acid in the body.
Glycochenodeoxycholic Acid-d4: Another deuterated bile acid used in research to study bile acid metabolism.
Uniqueness: this compound is unique due to its specific deuteration pattern, which provides distinct advantages in mass spectrometry, such as improved stability and distinguishable mass, making it an invaluable tool in analytical and biomedical research.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific fields, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C26H43NO6 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6,7-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H43NO6/c1-14(4-7-20(29)27-13-21(30)31)16-5-6-17-22-18(9-11-25(16,17)2)26(3)10-8-15(28)12-19(26)23(32)24(22)33/h14-19,22-24,28,32-33H,4-13H2,1-3H3,(H,27,29)(H,30,31)/t14-,15-,16-,17+,18+,19+,22+,23-,24+,25-,26-/m1/s1/i8D2,12D2 |
InChI Key |
ZQYUKJFJPJDMMR-FWCDZUIRSA-N |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]([C@@H]([C@@H]2C([C@@H]1O)([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)[2H] |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
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